![molecular formula C17H15NO3S3 B2623316 N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034420-15-8](/img/structure/B2623316.png)
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, also known as TDB, is a novel small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDB is a sulfonamide derivative that is capable of modulating the immune system and has been shown to have anti-inflammatory and anti-tumor properties.
Mechanism of Action
This compound is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of properties and applications, including in medicinal chemistry where they have been associated with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Advantages and Limitations for Lab Experiments
One of the advantages of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is its high yield and purity during synthesis, making it suitable for large-scale production. This compound is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the research on N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide. One potential direction is the investigation of this compound as a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Another potential direction is the investigation of this compound as a potential adjuvant therapy for cancer treatment. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its optimal dosage and administration route.
Synthesis Methods
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves the reaction of 2,3-dihydrobenzofuran-5-sulfonyl chloride with thiophen-2-yl(thiophen-3-yl)methanol in the presence of a base such as triethylamine. This reaction yields this compound as a white solid with a high yield and purity.
Scientific Research Applications
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and infectious diseases. This compound has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have immunomodulatory effects by increasing the production of regulatory T cells and reducing the activation of effector T cells.
properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S3/c19-24(20,14-3-4-15-12(10-14)5-7-21-15)18-17(13-6-9-22-11-13)16-2-1-8-23-16/h1-4,6,8-11,17-18H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGHRLXKRDBODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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